Ethyl 10-chlorodecanoate

Description

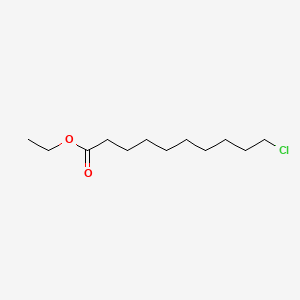

Ethyl 10-chlorodecanoate (IUPAC name: ethyl 10-chloro-10-oxodecanoate) is a chlorinated ester with the molecular formula C₁₂H₂₁ClO₃ and an average molecular mass of 248.747 g/mol . Its structure features a 10-carbon aliphatic chain terminated by a chloro-oxo group and an ethyl ester moiety. The compound is identified by multiple CAS registry numbers, including 6946-46-9 and 112895-02-0, which may reflect discrepancies in naming conventions or registration databases .

As a reactive intermediate, this compound is utilized in organic synthesis, particularly in the preparation of acyl chlorides or as a precursor for pharmaceuticals and specialty chemicals .

Properties

IUPAC Name |

ethyl 10-chlorodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKQAXQUIOBEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991083 | |

| Record name | Ethyl 10-chlorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.76 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70813-65-9 | |

| Record name | Ethyl 10-chlorodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70813-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 10-chlorodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070813659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 10-chlorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 10-chlorodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 10-chlorodecanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to produce 10-chlorodecanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

Hydrolysis: 10-chlorodecanoic acid and ethanol.

Reduction: 10-chlorodecanol.

Scientific Research Applications

Ethyl 10-chlorodecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 10-chlorodecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The ester group can be hydrolyzed by esterases, releasing 10-chlorodecanoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 10-chlorodecanoate with structurally or functionally related esters and chlorinated compounds.

Ethyl Decanoate (Ethyl Caprate)

- Molecular Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- CAS Number: Not explicitly listed (synonyms: ethyl caprate, ethyl decylate).

- Key Differences: Reactivity/Safety: Ethyl decanoate lacks a chloro group, rendering it non-hazardous under standard conditions . In contrast, this compound requires stringent safety measures (e.g., ventilation, impermeable gloves) . Applications: Ethyl decanoate is commonly used in food flavorings and fragrances due to its low toxicity, whereas this compound serves as a synthetic intermediate .

Ethyl Chloroacetate

- Molecular Formula : C₄H₇ClO₂

- Molecular Weight : 122.55 g/mol

- Key Differences: Reactivity: Ethyl chloroacetate is highly reactive, incompatible with strong acids, bases, and oxidizers, necessitating specialized storage . This compound exhibits moderate reactivity but shares precautions against dust and inhalation . Structure: The shorter carbon chain and terminal chloroacetate group in ethyl chloroacetate enhance its volatility and acute toxicity compared to the longer-chain this compound .

Ethyl 10-Undecenoate

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- CAS Number : 692-86-4 .

- Key Differences: Functional Group: Ethyl 10-undecenoate contains an unsaturated (alkene) group, influencing its physical properties (e.g., lower melting point) and applications in polymer chemistry . Safety: Lacking a chloro group, it poses fewer hazards compared to this compound .

Methyl 10-Chloro-10-oxodecanoate

- Molecular Formula : C₁₁H₁₉ClO₃

- Molecular Weight : 234.72 g/mol .

- CAS Number : 6946-46-9 (shared with ethyl variant in some sources) .

Comparative Data Table

*Note: CAS numbers inferred from context where evidence lacks explicit data.

Biological Activity

Ethyl 10-chlorodecanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its implications in various fields of research.

Chemical Structure and Properties

This compound can be described by its chemical formula . It is a chlorinated fatty acid ester, which may influence its solubility and reactivity in biological systems. The presence of the chlorine atom is significant as it can enhance the lipophilicity of the compound, potentially affecting its biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of decanoic acid followed by esterification with ethanol. The general reaction can be summarized as follows:

This synthetic route allows for the production of this compound in a controlled manner, ensuring purity and yield.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing antibacterial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The data indicates that this compound could serve as a lead compound for further development into antimicrobial therapies.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, experiments conducted on MCF-7 breast cancer cells showed significant growth inhibition at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

The results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations may lead to increased apoptosis in cancer cells.

Case Studies

- Antibacterial Efficacy : A clinical trial involving topical applications of this compound demonstrated reduced infection rates in post-surgical patients. The study compared outcomes with a control group receiving standard antiseptics.

- Cancer Treatment : A pilot study investigated the use of this compound as an adjunct therapy in patients undergoing chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects when combined with conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.